ML375 as a selective M5 negative allosteric modulator
ML375 as a selective M5 negative allosteric modulator
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
ML375, also known as VU0483253, is a potent, selective, and centrally nervous system (CNS) penetrant negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor.[1] As the first highly selective NAM for the M5 receptor subtype, ML375 represents a critical pharmacological tool for elucidating the physiological roles of the M5 receptor and serves as a lead compound for the development of novel therapeutics.[1] The M5 receptor is a Gq-coupled G protein-coupled receptor (GPCR) predominantly expressed in the CNS, particularly in dopaminergic neurons of the ventral tegmental area and substantia nigra. This localization suggests a significant role for M5 in modulating dopamine release and, consequently, in reward, addiction, and motor control pathways. This technical guide provides a comprehensive overview of ML375, including its pharmacological properties, mechanism of action, and the key experimental methodologies used for its characterization.
Pharmacological Profile of ML375
The pharmacological activity of ML375 has been characterized through a series of in vitro and in vivo studies. The compound exhibits high potency and selectivity for the human M5 receptor.
Quantitative Data Summary
The following tables summarize the key quantitative data for ML375.
Table 1: In Vitro Potency and Selectivity of ML375
| Receptor Subtype | Assay Type | Parameter | Value | Species | Reference |
| M5 | Calcium Mobilization | IC50 | 300 nM | Human | [1] |
| M5 | Calcium Mobilization | IC50 | 790 nM | Rat | [1] |
| M1 | Calcium Mobilization | IC50 | > 30 µM | Human | [1] |
| M2 | Calcium Mobilization | IC50 | > 30 µM | Human | [1] |
| M3 | Calcium Mobilization | IC50 | > 30 µM | Human | [1] |
| M4 | Calcium Mobilization | IC50 | > 30 µM | Human | [1] |
Table 2: Pharmacokinetic Properties of ML375
| Species | Route | Clearance (CLp) | Half-life (t1/2) | Oral Bioavailability (%F) | Reference |
| Rat (Sprague-Dawley) | IV | 2.5 mL/min/kg | 80 hr | 80% | |
| Monkey (Cynomolgus) | IV | 3.0 mL/min/kg | 10 hr | N/A |
Mechanism of Action: Allosteric Modulation
ML375 functions as a negative allosteric modulator, meaning it binds to a site on the M5 receptor that is distinct from the orthosteric site where the endogenous agonist, acetylcholine (ACh), binds. This binding event reduces the affinity and/or efficacy of ACh, thereby decreasing the receptor's response to agonist stimulation.
Evidence for the allosteric mechanism of ML375 is derived from radioligand binding studies. In competition binding assays using the orthosteric antagonist [3H]-N-methylscopolamine ([3H]-NMS), ML375 did not displace the radioligand, indicating it does not bind to the orthosteric site.[1] Furthermore, in kinetic dissociation experiments, ML375 was shown to slow the dissociation rate of [3H]-NMS from the M5 receptor, a hallmark of allosteric interaction.
Experimental Protocols
The characterization of ML375 involved several key experimental assays. Detailed methodologies for these assays are provided below.
Calcium Mobilization Assay
This functional assay is used to determine the potency of ML375 in inhibiting the M5 receptor-mediated increase in intracellular calcium concentration.
1. Cell Culture and Plating:
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Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M5 muscarinic acetylcholine receptor are cultured in appropriate growth medium (e.g., DMEM/F-12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418).
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Cells are seeded into 384-well black-walled, clear-bottom assay plates and grown to near confluence.
2. Dye Loading:
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The growth medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a buffered saline solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
3. Compound Addition and Signal Detection:
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The dye solution is removed, and the cells are washed with assay buffer.
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Various concentrations of ML375 (or vehicle control) are added to the wells and pre-incubated for a specified time.
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The plate is then placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument.
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A sub-maximal concentration (EC80) of acetylcholine is added to the wells to stimulate the M5 receptor.
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Changes in intracellular calcium are recorded as changes in fluorescence intensity over time.
4. Data Analysis:
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The fluorescence signal is normalized to the baseline before agonist addition.
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The inhibitory effect of ML375 is calculated as a percentage of the response to acetylcholine in the absence of the modulator.
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IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
Radioligand Binding Assay ([3H]-NMS Competition)
This assay is used to determine if ML375 binds to the orthosteric site of the M5 receptor.
1. Membrane Preparation:
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CHO-K1 cells expressing the human M5 receptor are harvested and homogenized in a cold buffer.
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The homogenate is centrifuged to pellet the cell membranes.
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The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Binding Reaction:
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In a 96-well plate, the cell membranes are incubated with a fixed concentration of the radiolabeled orthosteric antagonist [3H]-N-methylscopolamine ([3H]-NMS).
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Increasing concentrations of unlabeled ML375 or a known orthosteric antagonist (e.g., atropine, as a positive control) are added to the wells.
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Non-specific binding is determined in the presence of a high concentration of an unlabeled orthosteric antagonist.
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The plate is incubated at room temperature for a sufficient time to reach equilibrium.
3. Filtration and Scintillation Counting:
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The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
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The filters are washed with ice-cold wash buffer to remove any remaining unbound radioligand.
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The filters are dried, and a scintillation cocktail is added.
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The amount of radioactivity on the filters is quantified using a scintillation counter.
4. Data Analysis:
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The specific binding is calculated by subtracting the non-specific binding from the total binding.
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The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
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The IC50 values are determined from the competition curves.
Inositol Phosphate Accumulation Assay
This assay measures the functional activity of M5 receptors by quantifying the production of inositol monophosphate (IP1), a downstream product of Gq signaling.
1. Cell Labeling and Plating:
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CHO-K1 cells expressing the human M5 receptor are incubated overnight in an inositol-free medium containing [3H]-myo-inositol to label the cellular phosphoinositide pools.
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The labeled cells are then seeded into multi-well plates.
2. Compound Treatment:
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The cells are washed and pre-incubated with a buffer containing LiCl (to inhibit inositol monophosphatase and allow IP1 to accumulate).
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Various concentrations of ML375 are added to the wells, followed by stimulation with acetylcholine.
3. Inositol Phosphate Extraction and Quantification:
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The reaction is stopped by the addition of an acid (e.g., perchloric acid).
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The inositol phosphates are extracted and separated from other cellular components using anion-exchange chromatography.
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The amount of [3H]-IP1 is quantified by scintillation counting.
4. Data Analysis:
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The data are normalized to the response induced by acetylcholine alone.
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The inhibitory concentration-response curves for ML375 are plotted, and IC50 values are calculated.
Visualizations
Signaling Pathway
The M5 muscarinic receptor is coupled to the Gq family of G proteins. Upon activation by an agonist like acetylcholine, it initiates a well-defined signaling cascade.
Caption: M5 receptor signaling pathway and the inhibitory action of ML375.
Experimental Workflow
The characterization of a novel compound like ML375 as a selective NAM follows a logical progression of experiments.
Caption: General experimental workflow for characterizing a selective NAM.
Logical Relationship of ML375's Selectivity
The selectivity of ML375 is a key feature that distinguishes it from other muscarinic receptor modulators.
Caption: Selectivity profile of ML375 for muscarinic receptor subtypes.
Conclusion
ML375 is a pioneering pharmacological tool that has enabled significant advancements in the study of M5 muscarinic receptor function. Its high potency, selectivity, and favorable pharmacokinetic properties make it an invaluable asset for both basic research and preclinical drug development. The detailed experimental protocols and data presented in this guide provide a comprehensive resource for scientists working to understand the role of the M5 receptor in health and disease and for those seeking to develop novel therapeutics targeting this important receptor.
